Cas no 2002511-02-4 ((2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(2-methylquinolin-4-yl)propanoic acid)

(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(2-methylquinolin-4-yl)propanoic acid is an Fmoc-protected amino acid derivative featuring a 2-methylquinolin-4-yl side chain. This compound is primarily used in solid-phase peptide synthesis (SPPS), where the Fmoc group serves as a temporary protecting group for the α-amino functionality, allowing selective deprotection under mild basic conditions. The quinoline moiety introduces unique structural and electronic properties, making it valuable for designing peptides with enhanced binding affinity or fluorescence characteristics. Its high purity and stability under standard SPPS conditions ensure reliable incorporation into peptide sequences. This derivative is particularly useful in medicinal chemistry and bioconjugation applications, where tailored amino acid modifications are required for functional or spectroscopic studies.
(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(2-methylquinolin-4-yl)propanoic acid structure
2002511-02-4 structure
Product name:(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(2-methylquinolin-4-yl)propanoic acid
CAS No:2002511-02-4
MF:C28H24N2O4
MW:452.501167297363
CID:6216763
PubChem ID:139022557

(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(2-methylquinolin-4-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(2-methylquinolin-4-yl)propanoic acid
    • EN300-7355259
    • 2002511-02-4
    • (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-methylquinolin-4-yl)propanoic acid
    • Inchi: 1S/C28H24N2O4/c1-17-14-18(19-8-6-7-13-25(19)29-17)15-26(27(31)32)30-28(33)34-16-24-22-11-4-2-9-20(22)21-10-3-5-12-23(21)24/h2-14,24,26H,15-16H2,1H3,(H,30,33)(H,31,32)/t26-/m0/s1
    • InChI Key: KTDGELMONPXSDY-SANMLTNESA-N
    • SMILES: O(C(N[C@H](C(=O)O)CC1C=C(C)N=C2C=CC=CC=12)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 452.17360725g/mol
  • Monoisotopic Mass: 452.17360725g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 7
  • Complexity: 707
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 88.5Ų
  • XLogP3: 5.3

(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(2-methylquinolin-4-yl)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7355259-0.1g
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-methylquinolin-4-yl)propanoic acid
2002511-02-4 95.0%
0.1g
$959.0 2025-03-11
Enamine
EN300-7355259-5.0g
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-methylquinolin-4-yl)propanoic acid
2002511-02-4 95.0%
5.0g
$8025.0 2025-03-11
1PlusChem
1P028LPM-5g
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-methylquinolin-4-yl)propanoicacid
2002511-02-4 95%
5g
$9981.00 2023-12-19
1PlusChem
1P028LPM-500mg
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-methylquinolin-4-yl)propanoicacid
2002511-02-4 95%
500mg
$2730.00 2023-12-19
1PlusChem
1P028LPM-250mg
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-methylquinolin-4-yl)propanoicacid
2002511-02-4 95%
250mg
$1756.00 2023-12-19
Aaron
AR028LXY-5g
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-methylquinolin-4-yl)propanoicacid
2002511-02-4 95%
5g
$11060.00 2023-12-15
1PlusChem
1P028LPM-50mg
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-methylquinolin-4-yl)propanoicacid
2002511-02-4 95%
50mg
$971.00 2023-12-19
1PlusChem
1P028LPM-2.5g
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-methylquinolin-4-yl)propanoicacid
2002511-02-4 95%
2.5g
$6765.00 2023-12-19
1PlusChem
1P028LPM-10g
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-methylquinolin-4-yl)propanoicacid
2002511-02-4 95%
10g
$14771.00 2023-12-19
Enamine
EN300-7355259-2.5g
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-methylquinolin-4-yl)propanoic acid
2002511-02-4 95.0%
2.5g
$5423.0 2025-03-11

(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(2-methylquinolin-4-yl)propanoic acid Related Literature

Additional information on (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(2-methylquinolin-4-yl)propanoic acid

Recent Advances in the Study of (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(2-methylquinolin-4-yl)propanoic acid (CAS: 2002511-02-4)

The compound (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(2-methylquinolin-4-yl)propanoic acid (CAS: 2002511-02-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its fluorenylmethoxycarbonyl (Fmoc) protecting group and quinoline moiety, is being explored for its potential applications in peptide synthesis and drug development. Recent studies have focused on its role as a building block in the synthesis of complex peptides and its interactions with biological targets.

One of the key areas of research involves the use of this compound in solid-phase peptide synthesis (SPPS). The Fmoc group is a widely used protecting group for amino acids, and its incorporation into this molecule allows for the efficient synthesis of peptides with high purity and yield. Recent publications have highlighted its utility in the synthesis of peptide-based therapeutics, particularly those targeting protein-protein interactions. The quinoline moiety, on the other hand, has been shown to enhance the binding affinity of peptides to specific biological targets, making this compound a valuable tool in drug discovery.

In addition to its applications in peptide synthesis, (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(2-methylquinolin-4-yl)propanoic acid has also been investigated for its potential as a scaffold for the development of small-molecule inhibitors. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit promising activity against certain kinases involved in cancer progression. The researchers utilized structure-activity relationship (SAR) studies to optimize the compound's inhibitory potency, leading to the identification of several lead candidates for further development.

Another notable advancement is the exploration of this compound's role in targeted drug delivery systems. Researchers have conjugated it to nanoparticles and other carriers to enhance the specificity and efficacy of therapeutic agents. Preliminary results from in vitro and in vivo studies suggest that these conjugates can improve drug bioavailability and reduce off-target effects, paving the way for more precise and effective treatments.

Despite these promising developments, challenges remain in the large-scale production and application of (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(2-methylquinolin-4-yl)propanoic acid. Issues such as solubility, stability, and cost-effectiveness need to be addressed to fully realize its potential in clinical settings. Ongoing research aims to overcome these hurdles through the development of novel synthetic routes and formulation strategies.

In conclusion, (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(2-methylquinolin-4-yl)propanoic acid (CAS: 2002511-02-4) represents a versatile and promising compound in the field of chemical biology and medicinal chemistry. Its applications in peptide synthesis, drug discovery, and targeted delivery systems highlight its potential to contribute to the development of next-generation therapeutics. Future research will likely focus on optimizing its properties and expanding its range of applications, further solidifying its importance in the field.

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